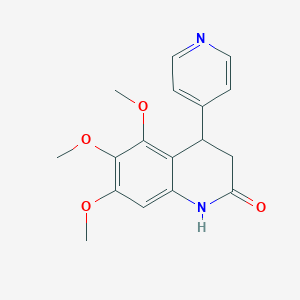![molecular formula C20H23N3O2 B4434665 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B4434665.png)
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide
Descripción general
Descripción
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide, also known as HIBA, is a chemical compound that has been studied for its potential applications in the field of medicine. HIBA is a benzimidazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain signaling pathways involved in tumor growth and viral replication.
Biochemical and physiological effects:
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has been found to exhibit a range of biochemical and physiological effects. In particular, it has been found to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been found to inhibit the growth of tumor cells in vitro and in animal models of cancer. Additionally, 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has been found to inhibit the replication of certain viruses, including HIV and hepatitis B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying inflammation, tumor growth, and viral replication. However, there are also limitations to its use. 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood. Additionally, 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide may exhibit off-target effects that could complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide. One area of interest is the development of 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the study of 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide's mechanism of action, which could provide insights into the underlying biology of these diseases. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide in humans, and to identify any potential side effects or drug interactions.
Aplicaciones Científicas De Investigación
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has been studied for its potential applications in a variety of medical fields. In particular, it has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has also been found to have anti-tumor properties, suggesting that it may be useful in the treatment of cancer. Additionally, 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide has been found to exhibit anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis.
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15(2)23(16-8-4-3-5-9-16)20(25)14-22-18-11-7-6-10-17(18)21-19(22)12-13-24/h3-11,15,24H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLPVQIOAJSXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434583.png)
![2-chloro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434590.png)
![methyl 4-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4434600.png)

![4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4434624.png)
![N-(3-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4434632.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4434640.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4434645.png)
![2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4434653.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N,N-diisopropylacetamide](/img/structure/B4434670.png)

![1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
![3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4434687.png)
![N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4434688.png)